molecular formula C27H42O4 B12404232 3beta-Hydroxy-7-oxocholest-5-enoic acid-d3

3beta-Hydroxy-7-oxocholest-5-enoic acid-d3

Cat. No.: B12404232
M. Wt: 433.6 g/mol
InChI Key: QOEPZHFZXUROGV-XCGRDMFNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 typically involves the deuteration of 3beta-Hydroxy-7-oxocholest-5-enoic acid. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions often require a catalyst such as palladium on carbon and are carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 is widely used in scientific research due to its deuterium labeling. Some applications include:

Mechanism of Action

The mechanism of action of 3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 involves its interaction with metabolic enzymes and pathways. The deuterium atoms in the compound can alter the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic stability. This compound is often used to study the pharmacokinetics of drugs by tracking their absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can influence the compound’s metabolic stability and pharmacokinetic profile, making it a valuable tool in drug development and metabolic studies .

Properties

Molecular Formula

C27H42O4

Molecular Weight

433.6 g/mol

IUPAC Name

(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid

InChI

InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1/i2D3

InChI Key

QOEPZHFZXUROGV-XCGRDMFNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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